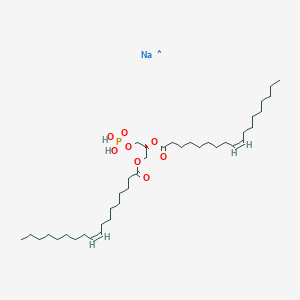

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Description

Properties

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDHADSEKGCPKW-ZBFGHDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H73NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108392-02-5 | |

| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108392-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

what is 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA)

As lipid nanoparticle (LNP) technologies and lipidomics advance, structural phospholipids are no longer viewed merely as passive membrane components. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt , commonly referred to as 18:1 PA or DOPA sodium salt , has emerged as a highly bioactive second messenger and a transformative excipient in targeted genetic medicine.

This whitepaper provides a comprehensive mechanistic analysis of 18:1 PA, detailing its physicochemical properties, its critical role in Selective Organ Targeting (SORT) for extrahepatic mRNA delivery, and its endogenous function as a master regulator of the mTOR and Hippo signaling cascades.

Physicochemical Architecture and Quantitative Data

18:1 PA is an anionic phospholipid consisting of a glycerol backbone, two unsaturated oleoyl (18:1) fatty acid tails, and a phosphate headgroup. The presence of the cis-double bonds at the 9-position of both acyl chains introduces a "kink" in the lipid structure, increasing membrane fluidity and preventing tight lipid packing. At physiological pH (7.4), the phosphate headgroup is deprotonated, conferring a net negative charge to the lipid or any nanoparticle surface it populates[1].

Table 1: Physicochemical Properties of 18:1 PA Sodium Salt

| Property | Specification / Value | Causality & Experimental Impact |

| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt | Standardized nomenclature for reproducibility. |

| Synonyms | 18:1 PA; DOPA sodium salt; PA(18:1(9Z)/18:1(9Z)) | Frequently used in literature for targeted delivery[2]. |

| CAS Number | 108392-02-5 (Sodium Salt) | Ensures correct salt-form sourcing[2]. |

| Molecular Weight | 722.96 g/mol | Critical for calculating precise molar ratios in LNP microfluidic mixing[2]. |

| Chemical Formula | C39H72NaO8P | Defines elemental composition[2]. |

| Surface Charge | Anionic (Negative) | Drives protein corona recruitment in vivo, shifting LNP tropism[1][3]. |

| Storage Conditions | -80°C (6 months) or -20°C (1 month) | Unsaturated tails are highly prone to oxidation; strict thermal and light control prevents degradation[1]. |

The SORT LNP Paradigm: Re-engineering Biodistribution

Historically, systemically administered LNPs accumulate predominantly in the liver. This is driven by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which facilitates uptake by low-density lipoprotein (LDL) receptors on hepatocytes[4].

To break this hepatic bottleneck, Cheng et al. pioneered the Selective Organ Targeting (SORT) strategy. By introducing a supplemental "SORT molecule" into the standard four-component LNP formulation, researchers can predictably dictate the in vivo biodistribution of mRNA and CRISPR-Cas9 payloads[5].

18:1 PA is the definitive SORT molecule for spleen-targeted delivery . When 18:1 PA is incorporated at 10% to 40% (optimally 30%) of the total lipid molarity, the LNP surface becomes highly anionic. This distinct electrochemical profile fundamentally alters the endogenous protein corona—preventing ApoE-driven liver clearance and instead recruiting specific serum proteins that are recognized by receptors on splenic macrophages, B cells, and T cells[4][6].

Mechanism of 18:1 PA-driven Selective Organ Targeting (SORT) for spleen-specific mRNA delivery.

Table 2: Optimized Spleen-Targeting SORT LNP Formulation [3][6]

| Component | Function | Molar Ratio (%) |

| 5A2-SC8 or DLin-MC3-DMA | Ionizable Cationic Lipid (Endosomal Escape) | 16.7 |

| DOPE | Helper Lipid (Fusogenicity) | 16.7 |

| Cholesterol | Structural Integrity & Stability | 33.3 |

| DMG-PEG2000 | Circulation Time & Steric Stability | 3.3 |

| 18:1 PA (DOPA) | Anionic SORT Molecule (Spleen Tropism) | 30.0 |

Biological Signaling: 18:1 PA as a Lipid Second Messenger

Beyond its utility as an LNP excipient, endogenous phosphatidic acid (PA) is a potent lipid second messenger generated primarily by the hydrolysis of phosphatidylcholine (PC) via Phospholipase D (PLD)[7]. 18:1 PA specifically acts as a master regulator of two critical cellular pathways:

-

The mTOR Pathway: 18:1 PA directly binds to the FK506-binding protein (FKBP)-rapamycin-binding (FRB) domain of mTOR. This direct lipid-protein interaction physically displaces DEPTOR (an endogenous mTOR inhibitor), leading to the full activation of mTORC1 and subsequent phosphorylation of p70S6K. This cascade is essential for leukocyte chemotaxis, cytoskeletal remodeling, and cell growth[7][8].

-

The Hippo Pathway: 18:1 PA modulates organ size and tumor suppression by binding to Hippo pathway components, including Neurofibromin 2 (NF2) and LATS1/2. This interaction inhibits LATS activation, ultimately regulating the nuclear translocation of YAP/TAZ transcription factors[8][9].

18:1 PA acts as a lipid second messenger, directly binding mTOR to displace DEPTOR and activate S6K.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific physicochemical conditions are mandated.

Protocol A: Microfluidic Synthesis of Spleen-Targeting SORT LNPs

Objective: Encapsulate mRNA into 140 nm LNPs with exclusive splenic tropism.[6][10]

-

Lipid Phase Preparation: Dissolve 5A2-SC8, DOPE, Cholesterol, DMG-PEG2000, and 18:1 PA in absolute ethanol at a molar ratio of 16.7 : 16.7 : 33.3 : 3.3 : 30.

-

Causality: Ethanol ensures complete solvation of both the highly hydrophobic cholesterol and the amphipathic 18:1 PA.

-

-

Aqueous Phase Preparation: Dilute the target mRNA in 10 mM Citrate Buffer, pH 3.0.

-

Causality: The acidic pH (3.0) is strictly required to ensure the ionizable lipid (pKa ~6.2) is fully protonated. This drives the initial electrostatic complexation with the negatively charged mRNA backbone.

-

-

Microfluidic Mixing: Mix the aqueous and lipid phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) volumetric ratio, with a total flow rate of 12 mL/min.

-

Dialysis & Maturation: Immediately dialyze the mixture against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette.

-

Causality: Dialysis removes ethanol and neutralizes the pH to 7.4. As the pH rises above the pKa of the ionizable lipid, it loses its cationic charge and becomes hydrophobic, driving the thermodynamic collapse of the particles into solid lipid cores. The permanently anionic 18:1 PA remains on the hydrophilic surface.

-

-

Quality Control (Self-Validation): Analyze via Dynamic Light Scattering (DLS). A successful spleen SORT LNP will exhibit a Z-average diameter of ~142 nm and a Polydispersity Index (PdI) < 0.15[11].

Protocol B: Preparation of 18:1 PA Liposomes for In Vitro Chemotaxis Assays

Objective: Create stable, unilamellar 18:1 PA vesicles to stimulate mTOR/S6K signaling in leukocytes.[7]

-

Lipid Film Formation: Aliquot 18:1 PA (dissolved in chloroform) into a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Place under vacuum for 2 hours to remove trace solvents.

-

Hydration: Hydrate the film with 1x PBS containing 0.5% Bovine Serum Albumin (BSA), pH 7.2, to yield a stock concentration of 1 µM.

-

Causality: BSA acts as a lipid carrier protein in vitro, preventing the highly hydrophobic acyl chains from adhering to the plastic walls of the assay plates.

-

-

Vesicle Disruption: Sonicate the solution on ice twice for 5 seconds (medium setting).

-

Causality: Sonication breaks multilamellar sheets into small unilamellar vesicles (SUVs) capable of interacting with cell receptors. Performing this on ice is critical to prevent the thermal oxidation of the 18:1 double bonds.

-

References

-

Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy Source: MDPI (Pharmaceutics) URL:[Link]

-

Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing Source: Nature Nanotechnology (via NIH PMC) URL:[Link]

-

On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles Source: PNAS URL:[Link]

-

Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery Source: Nature Protocols (via NIH PMC) URL:[Link]

-

Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics Source: Advanced Drug Delivery Reviews (via NIH PMC) URL:[Link]

-

Phosphatidic Acid Is a Leukocyte Chemoattractant That Acts through S6 Kinase Signaling Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]

-

Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Cell Cycle (via eScholarship) URL:[Link]

-

Full article: Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Taylor & Francis Online URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy | MDPI [mdpi.com]

- 4. Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mcb.uconn.edu [mcb.uconn.edu]

- 6. pnas.org [pnas.org]

- 7. Phosphatidic Acid Is a Leukocyte Chemoattractant That Acts through S6 Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Membrane Biophysics: A Technical Guide to DOPA Lipid Characteristics and Nanocarrier Formulation

Executive Summary

In the landscape of advanced drug delivery systems and membrane biophysics, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) stands out as a critical anionic phospholipid. Often referred to simply as 18:1 PA or dioleoylphosphatidic acid, DOPA is characterized by its fluid unsaturated oleoyl tails and a highly reactive, pH-sensitive phosphate headgroup[1][2]. Unlike structural zwitterionic lipids (e.g., DOPC or DPPC), DOPA is actively utilized by formulation scientists to engineer programmable phase transitions, facilitate endosomal escape in gene delivery, and target specific biological matrices such as calcium-rich bone microenvironments[3][4].

This whitepaper provides an in-depth analysis of DOPA's chemical characteristics, its profound influence on lipid polymorphism, and field-proven, self-validating protocols for integrating DOPA into advanced nanomedicines.

Physicochemical Architecture and Phase Behavior

Molecular Structure and Ionization Dynamics

DOPA consists of a glycerol backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a bare phosphate group at the sn-3 position[1]. The absence of a bulky choline or ethanolamine moiety on the phosphate group makes DOPA highly sensitive to its ionic environment.

The phosphate headgroup exhibits two distinct pKa values: ~3.0 and ~8.0 [3].

-

At physiological pH (7.4): DOPA carries a net negative charge (partially deprotonated second hydroxyl), resulting in strong electrostatic repulsion between adjacent lipid molecules. This repulsion increases the effective headgroup area, stabilizing a planar bilayer (Lamellar, Lα ) phase.

-

At acidic pH (e.g., ~5.0 - 6.0 in endosomes): The phosphate group undergoes protonation, neutralizing the charge. The reduction in electrostatic repulsion dramatically shrinks the effective headgroup area, shifting the lipid's geometry from a cylinder to an inverted cone.

Lipid Packing Parameter and the Lα to HII Transition

The functional utility of DOPA in drug delivery relies on its ability to modulate the spontaneous curvature of lipid membranes. The lipid packing parameter ( P ) is defined as P=v/(a0⋅lc) , where v is the hydrophobic volume, a0 is the optimal headgroup area, and lc is the critical chain length.

When DOPA is mixed with helper lipids like DOPE (dipalmitoleoylphosphatidylethanolamine) or cationic lipids (e.g., DC-Chol), it acts as a structural switch. X-ray diffraction studies demonstrate that even low concentrations of DOPA (e.g., 2.5 to 4.0 mol%) can induce a complete transition from the lamellar ( Lα ) phase to the inverted hexagonal ( HII ) phase in DOPE membranes, a process further accelerated by the presence of divalent cations or acidic pH[5]. The HII phase is highly fusogenic, making this transition the primary biophysical mechanism for the endosomal escape of liposomal payloads[3].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of DOPA Lipid [1][3]

| Parameter | Value / Characteristic |

| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphate (Sodium Salt) |

| CAS Number | 108392-02-5 (Sodium) / 61617-08-1 (Free Acid) |

| Molecular Weight | 722.96 g/mol |

| Chemical Formula | C39H72NaO8P |

| pKa Values | ~3.0 and ~8.0 |

| Phase Transition ( Tm ) | < 0 °C (Fluid at room temperature due to 18:1 tails) |

| Spontaneous Curvature | Highly dependent on pH and divalent cations ( Ca2+ , Mg2+ ) |

Mechanistic Applications in Drug Development

Tunable pH-Sensitive Liposomes

DOPA is frequently paired with cationic lipids (such as DC-Chol or DOTAP) to create tunable pH-sensitive liposomes. At pH 7.4, the anionic DOPA and the cationic lipid form stable, liquid-crystalline ion pairs that maintain bilayer integrity[3]. Upon endocytosis and subsequent endosomal acidification, DOPA is protonated. The loss of the anionic charge disrupts the ion pair, unmasking the fusogenic properties of the lipid mixture and triggering the Lα→HII transition, which fuses with the endosomal membrane to release the therapeutic cargo into the cytosol[3].

Figure 1: Mechanistic pathway of DOPA-mediated endosomal escape via pH-triggered phase transition.

Bone-Targeted Nanocarriers

Beyond phase behavior, the exposed phosphate group of DOPA exhibits a strong binding affinity for hydroxyapatite (HAp), the primary mineral component of bone. Formulations such as DOPA-based paclitaxel-loaded liposomes leverage this chemical characteristic to achieve targeted delivery to bone marrow and osteolytic lesions, significantly outperforming standard DSPE-based liposomes in bone-affinity assays[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying biophysical causality to guide troubleshooting and optimization.

Protocol 1: Formulation of DOPA-DOPE pH-Sensitive Liposomes

This protocol utilizes thin-film hydration followed by extrusion to generate monodisperse unilamellar vesicles (LUVs)[6].

Materials: DOPA (Avanti Polar Lipids or MedKoo), DOPE, Cholesterol, Chloroform, Methanol, Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Methodology:

-

Lipid Mixing: Dissolve DOPA, DOPE, and Cholesterol in a 2:1 (v/v) Chloroform/Methanol mixture at a molar ratio of 2:5:3.

-

Causality: DOPE is the primary fusogenic driver. DOPA acts as the pH-sensitive stabilizer. Cholesterol fills interstitial spaces between the unsaturated oleoyl tails, reducing membrane permeability and preventing premature cargo leakage.

-

-

Thin-Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 4 hours.

-

Causality: Complete removal of organic solvents prevents solvent-induced artifacts in lipid packing and eliminates cellular toxicity during downstream in vitro assays.

-

-

Hydration: Rehydrate the lipid film with the hydration buffer (pH 7.4) at 40 °C to achieve a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

-

Causality: Hydrating above the Tm (< 0 °C for DOPA) ensures the lipids are in a fluid state, allowing them to self-assemble into multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycling: Subject the MLV suspension to 5-8 cycles of freezing in liquid nitrogen and thawing in a 40 °C water bath[6].

-

Causality: Ice crystal formation physically disrupts the concentric bilayers of MLVs. Upon thawing, the vesicles reform, ensuring that aqueous cargo is evenly distributed between the lamellae, drastically improving encapsulation efficiency.

-

-

Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

Causality: Extrusion applies shear force to break down MLVs into Large Unilamellar Vesicles (LUVs). Passing an odd number of times ensures the final extrudate ends up in the clean receiving syringe, minimizing contamination with unextruded MLVs.

-

Figure 2: Standardized workflow for the preparation and physical validation of DOPA-based liposomes.

Protocol 2: Validation of Phase Behavior via 31P-NMR

To validate that the formulated liposomes undergo the intended phase transition, 31 P-NMR is utilized, leveraging the natural presence of the phosphate group in DOPA.

-

Sample Preparation: Prepare DOPA/Cationic lipid LUVs at 15 mM total phospholipid concentration in 20 mM HEPES (pH 7.6)[3].

-

Acidification: Titrate a parallel sample with 20 mM acetate buffer to drop the pH to 3.8.

-

NMR Acquisition: Acquire spectra using a spectrometer operating at 81.3 MHz (for 31 P).

-

Causality & Interpretation: At pH 7.6, the spectrum will display an asymmetric lineshape with a high-field peak and a low-field shoulder, the classic signature of a liquid-crystalline bilayer ( Lα ). At pH 3.8, the spectrum will invert, displaying a low-field peak and a high-field shoulder, confirming the transition to the inverted hexagonal ( HII ) phase[3]. This self-validates the pH-responsive mechanism of the specific formulation.

-

References

-

Biomaterials - Green Chemistry For Sustainability. "DOPA lipid (1,2-dioleoyl-sn-glycero-3-phosphate) Overview". URL: [Link]

-

Hafez, I. M., Cullis, P. R., et al. "Tunable pH-Sensitive Liposomes Composed of Mixtures of Cationic and Anionic Lipids". Biophysical Journal, 79(3), 1438–1446. URL:[Link]

-

Seddon, J. M., et al. "Low concentration of dioleoylphosphatidic acid induces an inverted hexagonal (H II) phase transition in dipalmitoleoylphosphatidylethanolamine membranes". Biophysical Chemistry, 109(1), 149-155 (2004). URL:[Link]

-

Lu, Y., et al. "DOPA-based paclitaxel-loaded liposomes with modifications of transferrin and alendronate for bone and myeloma targeting". Journal of Drug Targeting, Taylor & Francis (2016). URL:[Link]

-

MDPI. "Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes on an In Vitro Model of Porcine Pre-Pubertal Sertoli Cells". International Journal of Molecular Sciences, 24(2), 1234 (2023). URL:[Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. liposomes.ca [liposomes.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. Low concentration of dioleoylphosphatidic acid induces an inverted hexagonal (H II) phase transition in dipalmitoleoylphosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

18:1 PA Sodium Salt (DOPA) in Membrane Biophysics: A Comprehensive Technical Guide

Executive Summary

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, commonly referred to as 18:1 PA or DOPA, is a foundational anionic phospholipid utilized extensively in membrane biophysics and liposomal drug delivery[1]. Beyond its role as a structural component, phosphatidic acid (PA) acts as a potent lipid second messenger and a modulator of membrane curvature[2]. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of 18:1 PA’s physicochemical properties, its mechanistic role in protein recruitment, and field-proven, self-validating protocols for biophysical assays.

Physicochemical Profiling of 18:1 PA (DOPA)

To design robust liposomal systems, one must first understand the thermodynamic and structural parameters of the constituent lipids. 18:1 PA possesses a small, highly charged phosphate headgroup and two bulky, monounsaturated (cis-Δ9) oleoyl chains.

Table 1: Physicochemical Properties of 18:1 PA Sodium Salt

| Parameter | Value | Significance in Experimental Design |

| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt) | Standardized nomenclature for reproducible sourcing[3]. |

| Molecular Weight | 723.0 g/mol | Critical for precise molar ratio calculations in liposome prep[3]. |

| Phase Transition ( Tm ) | -4 °C | Ensures the lipid remains in the fluid lamellar phase at room temp. |

| Net Charge (pH 7.4) | -1 to -2 | Drives electrostatic interactions with cationic protein domains[2]. |

| Molecular Geometry | Cone-shaped | Induces lateral pressure and negative membrane curvature[2]. |

Mechanistic Role in Membrane Biophysics

The utility of 18:1 PA extends far beyond simple encapsulation; it actively dictates the mechanical and signaling landscape of the lipid bilayer.

Membrane Curvature and Lipid Packing

The structural mismatch between the small cross-sectional area of the PA headgroup and the large volume swept by the unsaturated 18:1 acyl chains results in a pronounced "cone" shape. When incorporated into a lipid bilayer, 18:1 PA alters local lipid packing, generating lateral stress that favors negative membrane curvature[2]. This biophysical property is essential for membrane fission, fusion, and the creation of highly curved vesicular structures.

Protein Recruitment: mTOR and Ups1

The unique geometry and charge density of PA make it a highly specific docking site for peripheral membrane proteins:

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) is directly regulated by PA. Mechanical stimuli activate phospholipase D (PLD), generating local PA pools at the sarcolemmal membrane. PA competitively binds to the FRB domain of mTOR, displacing the inhibitory FKBP12-rapamycin complex and triggering downstream kinase cascades[4].

-

Ups1 Lipid Transfer: Ups1, a mitochondrial lipid transfer protein, relies on membrane curvature to function. Ups1 preferentially binds to positively curved membrane regions where PA exists in an energetically unfavorable state, facilitating the efficient extraction and transfer of PA across lipid bilayers[5].

Logic flow of 18:1 PA structure driving membrane curvature and protein recruitment.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a sequence of causally linked, self-validating actions. The following workflows detail the generation of DOPA-containing vesicles and the validation of their protein-binding capabilities.

Protocol 1: Preparation of DOPA-LUVs via Thin-Film Hydration

This protocol generates uniformly sized Large Unilamellar Vesicles (LUVs) suitable for biophysical characterization.

-

Lipid Mixing: Dissolve 18:1 PA and matrix lipids (e.g., DOPC) in a Chloroform/Methanol (2:1 v/v) solution[6].

-

Causality: The organic solvent ensures complete solvation of the hydrophobic acyl chains, preventing lipid phase separation and ensuring a homogenous distribution of PA within the final bilayer.

-

-

Desiccation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 2 hours[6].

-

Causality: Trace organic solvents can artificially increase bilayer fluidity and denature sensitive target proteins during downstream assays.

-

-

Hydration: Hydrate the dried lipid film in an aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at room temperature[6].

-

Causality: Because 18:1 PA has a Tm of -4 °C, room temperature hydration ensures the lipids are well above their phase transition temperature. This fluid lamellar state is thermodynamically required for the spontaneous closure of the lipid sheets into Multilamellar Vesicles (MLVs).

-

-

Extrusion: Pass the MLV suspension through a 100 nm polycarbonate track-etched membrane 11 to 21 times using a mini-extruder.

-

Causality: High-shear extrusion standardizes vesicle size. Using an odd number of passes is a critical expert technique; it ensures the final extrudate exits the clean side of the extruder block, preventing contamination by larger, unextruded MLVs.

-

Protocol 2: Liposome Flotation Assay for PA-Protein Interaction

To confirm that a target protein (e.g., mTOR FRB domain) specifically binds to 18:1 PA, a sucrose density gradient flotation assay is the gold standard.

-

Incubation: Mix 1 mM DOPA-LUVs with 5 µM of the purified target protein. Incubate for 30 minutes at 25 °C to reach thermodynamic binding equilibrium.

-

Gradient Assembly: Mix the incubated sample with a dense sucrose solution to achieve a final concentration of 30% (w/v). Carefully overlay this with a 20% sucrose buffer, and top with a 0% sucrose buffer.

-

Causality: This step gradient exploits buoyant density. Lipids have a low density (~1.0 g/mL) and will float, while soluble proteins (~1.3 g/mL) will sink.

-

-

Ultracentrifugation: Centrifuge the gradient at 150,000 x g for 2 hours at 4 °C.

-

Fractionation & Self-Validation: Collect fractions from top to bottom and analyze via SDS-PAGE.

-

Self-Validation Check: A negative control (protein without liposomes) MUST be run in parallel. If the control protein floats to the top fraction, it indicates protein aggregation rather than lipid binding, invalidating the assay. True binding is confirmed only when the protein co-migrates to the top fraction exclusively in the presence of DOPA-LUVs.

-

Step-by-step workflow for DOPA liposome preparation and subsequent flotation assay.

Comparative Binding Dynamics

To contextualize the experimental data, it is crucial to understand how different proteins interact with PA based on the lipid's biophysical state.

Table 2: Comparative Binding Dynamics of PA-Interacting Proteins

| Target Protein | Binding Domain / Factor | Biophysical Preference | Functional Outcome |

| mTOR | FRB Domain | Competes with rapamycin for PA binding | Mechanical activation of kinase signaling pathways[4]. |

| Ups1 | Membrane Curvature Sensor | Positively curved PA-rich domains | Efficient extraction and intra-mitochondrial lipid transfer[5]. |

References

- MedChemExpress.1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (18:1 PA sodium salt) | Anionic Lipid.

- National Institutes of Health (PMC).

- eLife.Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers.

- Cayman Chemical.1,2-Dioleoyl-sn-glycero-3-PA (sodium salt).

- PNAS.The role of phospholipase D and phosphatidic acid in the mechanical activation of mTOR signaling in skeletal muscle.

- Washington University in St. Louis (WUSTL).Chemistry & Physics of Biomolecules: Membrane Dynamics.

- Echelon Biosciences.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pnas.org [pnas.org]

- 5. Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers [elifesciences.org]

- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

The Role of 3,4-dihydroxy-L-phenylalanine (DOPA) in Model Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxy-L-phenylalanine (L-DOPA), the primary precursor to the neurotransmitter dopamine, is a cornerstone in the management of Parkinson's disease.[1][2][3][4] Beyond its well-established role in replenishing dopamine levels within the central nervous system, L-DOPA exhibits a complex and multifaceted relationship with cell membranes. This guide delves into the intricate interactions of L-DOPA with model cell membranes, exploring its influence on membrane structure and function, the consequential oxidative stress, and the implications for neurodegenerative diseases and drug delivery. We will provide an in-depth analysis of the biophysical consequences of DOPA's presence in lipid bilayers and detail experimental methodologies for investigating these phenomena, offering a comprehensive resource for researchers in neuroscience and pharmaceutical development.

Introduction: Beyond a Simple Precursor

While the therapeutic efficacy of L-DOPA in Parkinson's disease is attributed to its conversion to dopamine, a growing body of evidence suggests that L-DOPA itself possesses biological activities that are, in part, mediated by its direct interactions with cellular membranes.[5][6] Understanding these interactions is paramount for several reasons:

-

Modulation of Neuronal Function: The plasma membrane is the primary interface for cellular communication. L-DOPA's influence on membrane properties can alter signaling pathways and neuronal excitability, independent of its conversion to dopamine.

-

Neurotoxicity and Oxidative Stress: The catechol structure of L-DOPA makes it susceptible to oxidation, leading to the formation of reactive quinone species.[7] These reactive molecules can induce oxidative stress and damage membrane components, potentially contributing to the long-term side effects of L-DOPA therapy.[7][8]

-

Drug Delivery and Bioavailability: The efficiency with which L-DOPA crosses the blood-brain barrier and enters target cells is influenced by its membrane permeability.[1][2] Liposomal encapsulation of L-DOPA is an active area of research aimed at improving its therapeutic index by modulating its interaction with biological membranes.[9]

This guide will systematically explore the fundamental principles governing DOPA-membrane interactions, the resulting biophysical alterations, the role of oxidative processes, and the experimental approaches used to elucidate these complex phenomena.

The Physicochemical Basis of DOPA-Membrane Interactions

The interaction of L-DOPA with a lipid bilayer is governed by a combination of electrostatic and hydrophobic forces. Molecular dynamics simulations have revealed that both L-DOPA and its product, dopamine, exhibit a strong preference for the interfacial region of the membrane, specifically associating with the lipid headgroups.[10][11][12]

This association is primarily mediated by the formation of hydrogen bonds between the catechol hydroxyl groups of DOPA and the phosphate and carbonyl groups of the phospholipids.[10][11] The strength of this interaction is significantly influenced by the lipid composition of the membrane. The presence of negatively charged phospholipids, such as phosphatidylserine (PS), enhances the binding of the positively charged DOPA molecule through electrostatic attraction, leading to a more stable and long-lived hydrogen bond network.[10][12]

Biophysical Consequences of DOPA in Model Membranes

The localization of L-DOPA within the interfacial region of the lipid bilayer induces significant alterations in the physical properties of the membrane.

Membrane Fluidity and Order

The insertion of DOPA molecules among the lipid headgroups disrupts the packing of the phospholipid molecules, leading to an increase in the cross-sectional area per lipid.[13] This expansion of the membrane results in a decrease in the order of the acyl chains in the hydrophobic core, effectively increasing membrane fluidity.[13] This effect has been observed in synaptosomal plasma membrane vesicles, where dopamine hydrochloride was shown to have a greater fluidizing effect on the inner monolayer compared to the outer monolayer.[14]

Table 1: Effect of Dopamine on Membrane Structural Parameters

| Parameter | Effect of Dopamine | Reference |

| Cross-sectional area per lipid | Increased | [13] |

| Acyl chain order | Decreased | [13] |

| Bulk lateral mobility | Increased | [14] |

| Annular lipid fluidity | Increased | [14] |

Membrane Stability and Permeability

While increasing fluidity, high concentrations of DOPA and its oxidative byproducts can compromise membrane integrity. The generation of reactive oxygen species (ROS) can lead to lipid peroxidation, a process that damages the unsaturated fatty acid tails of phospholipids and can increase membrane permeability.[15][16] This can disrupt ion gradients and lead to cellular dysfunction.

Oxidative Stress: The Dark Side of DOPA

A critical aspect of DOPA's interaction with membranes is its propensity to undergo auto-oxidation, particularly in the presence of transition metal ions.[17] This process generates highly reactive DOPA-quinones and other reactive oxygen species (ROS).[7][18]

These reactive species can inflict significant damage on cellular membranes through several mechanisms:

-

Lipid Peroxidation: ROS can initiate a chain reaction of lipid peroxidation, leading to the degradation of membrane lipids and the formation of cytotoxic byproducts.[15][16]

-

Protein Modification: DOPA-quinones can covalently modify membrane proteins, altering their structure and function.[7][8] This can impact the activity of receptors, ion channels, and transporters.

-

Mitochondrial Dysfunction: The mitochondrial membrane is a key target of DOPA-induced oxidative stress. Damage to this membrane can impair cellular energy production and trigger apoptotic pathways.[18]

Experimental Methodologies for Studying DOPA-Membrane Interactions

A variety of biophysical techniques are employed to investigate the interactions of DOPA with model cell membranes.

Liposome Preparation as a Model System

Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as a simplified model of cell membranes.[19][20] They allow for precise control over lipid composition and can be tailored to mimic specific cellular membranes.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

-

Lipid Film Hydration:

-

Dissolve the desired lipids (e.g., a mixture of POPC and POPS) in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer solution (e.g., PBS, pH 7.4) containing the desired concentration of L-DOPA. Vortex the suspension to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the phase transition temperature of the lipids.

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

Assess the lamellarity of the vesicles using techniques such as cryo-electron microscopy or small-angle X-ray scattering (SAXS).

-

Biophysical Characterization Techniques

A suite of biophysical methods can be used to probe the effects of DOPA on membrane properties.

Table 2: Biophysical Techniques for Studying DOPA-Membrane Interactions

| Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, binding constant).[19][21][22] |

| Differential Scanning Calorimetry (DSC) | Effect on lipid phase transition temperature and cooperativity.[19][23] |

| Fluorescence Spectroscopy | Changes in membrane fluidity using probes like DPH or Laurdan.[24] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location and orientation of DOPA within the bilayer; changes in lipid dynamics.[13] |

| X-ray and Neutron Scattering | Structural parameters of the bilayer, such as thickness and area per lipid.[13] |

| Electron Paramagnetic Resonance (EPR) | Information on membrane dynamics and lipid packing.[13] |

Implications for Drug Development and Neurodegenerative Diseases

The intricate relationship between L-DOPA and cell membranes has profound implications for both the therapeutic application of this drug and our understanding of neurodegenerative diseases.

-

Optimizing L-DOPA Therapy: By understanding how L-DOPA interacts with membranes, it may be possible to design novel drug delivery systems that enhance its therapeutic efficacy while minimizing its toxic side effects. Liposomal formulations, for instance, can be engineered to control the release of L-DOPA and potentially target it to specific cell types.[9]

-

Neuromelanin and Parkinson's Disease: Neuromelanin, the dark pigment that accumulates in dopaminergic neurons of the substantia nigra, is formed from the oxidation products of dopamine and L-DOPA.[25] This pigment has a strong affinity for lipids and is found within membrane-bound organelles.[25][26][27][28] The interaction of neuromelanin precursors with lipids is a critical area of research in understanding the pathogenesis of Parkinson's disease.

Conclusion

The role of L-DOPA extends far beyond its function as a simple precursor to dopamine. Its direct interactions with model and biological cell membranes induce significant changes in membrane structure and function, with consequences for both its therapeutic effects and its potential for toxicity. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for the development of improved therapies for Parkinson's disease and for unraveling the complex molecular mechanisms underlying neurodegeneration.

References

-

Orłowski, A., et al. (2012). Strong preferences of dopamine and l-dopa towards lipid head group: importance of lipid composition and implication for neurotransmitter metabolism. Journal of Neurochemistry, 122(4), 681-690. [Link]

-

Zecca, L., et al. (2000). Interaction of human substantia nigra neuromelanin with lipids and peptides. Journal of Neurochemistry, 74(4), 1758-1765. [Link]

-

Orlowski, A., et al. (2013). The Interactions of Dopamine and L-Dopa with Lipid Headgroup and its Implication for Neurotransmitters Metabolism. Biophysical Journal, 104(2), 498a. [Link]

-

Lee, H., et al. (2011). Adhesion of DOPA-Functionalized Model Membranes to Hard and Soft Surfaces. Journal of Adhesion, 87(7-8), 651-667. [Link]

-

Zecca, L., et al. (2001). Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour. Journal of Clinical Pathology: Molecular Pathology, 54(6), 414-418. [Link]

-

Asanuma, M., et al. (2003). or L-DOPA-induced neurotoxicity: The role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease. Neurotoxicity Research, 5(3), 165-176. [Link]

-

Khan, M. M., et al. (2011). Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(6), 633-642. [Link]

-

Jodko-Piorecka, K., & Litwinienko, G. (2015). Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol. Free Radical Biology and Medicine, 83, 271-281. [Link]

-

Alsop, R. J., et al. (2017). Location of dopamine in lipid bilayers and its relevance to neuromodulator function. Proceedings of the National Academy of Sciences, 114(41), E8763-E8772. [Link]

-

Singh, S., et al. (2025). The role of L-DOPA in neurological and neurodegenerative complications: a review. Journal of Neurology. [Link]

-

Jodko-Piorecka, K., et al. (2013). First Experimental Evidence of Dopamine Interactions with Negatively Charged Model Biomembranes. The Journal of Physical Chemistry B, 117(21), 6573-6582. [Link]

-

Singh, S., et al. (2025). The role of L-DOPA in neurological and neurodegenerative complications: a review. Journal of Neurology. [Link]

-

Gonzalez, D., et al. (2019). Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor. Scientific Reports, 9(1), 1-13. [Link]

-

Fatima, N., et al. (2018). Copper-mediated DNA damage by the neurotransmitter dopamine and L-DOPA: A pro-oxidant mechanism. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 827, 1-10. [Link]

-

Fleming, S. M., & Baskin, D. S. (2022). The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson's Disease: Evidence, Tools, and Outlook. ACS Chemical Neuroscience, 13(10), 1475-1490. [Link]

-

Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

-

Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

-

Zecca, L., et al. (2000). Interaction of Human Substantia Nigra Neuromelanin with Lipids and Peptides. Journal of Neurochemistry, 74(4), 1758-1765. [Link]

-

Jodko-Piorecka, K., et al. (2013). First Experimental Evidence of Dopamine Interactions with Negatively Charged Model Biomembranes. The Journal of Physical Chemistry B, 117(21), 6573-6582. [Link]

-

Hall, H., et al. (2016). alpha-Synuclein redistributes to neuromelanin lipid in the substantia nigra early in Parkinson's disease. Acta Neuropathologica Communications, 4(1), 1-16. [Link]

-

del-Castillo-Frias, M. P., et al. (2004). Effects of dopamine HCl on structural parameters of bovine brain membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1663(1-2), 115-122. [Link]

-

van der Veen, J. (2019). Liposomal encapsulation of levodopa to improve current Parkinson's disease treatment. Utrecht University Student Theses Repository. [Link]

-

Begieneman, M. P., et al. (2016). Dopamine induces lipid accumulation, NADPH oxidase-related oxidative stress, and a proinflammatory status of the plasma membrane in H9c2 cells. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1097-H1107. [Link]

-

Javanainen, M., et al. (2020). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Journal of the American Chemical Society, 142(26), 11493-11502. [Link]

-

Fountoulakis, M., & Lahm, H. W. (2014). Proteome analysis reveals roles of L-DOPA in response to oxidative stress in neurons. Journal of Proteomics, 108, 292-305. [Link]

-

Orłowski, A., et al. (2012). Strong preferences of dopamine and l-DOPA towards lipid head group: Importance of lipid composition and implication for neurotransmitter metabolism. Journal of Neurochemistry, 122(4), 681-690. [Link]

-

Zucca, F. A., et al. (2018). Neuromelanin organelles are specialized autolysosomes that accumulate undegraded proteins and lipids in aging human brain and are likely involved in Parkinson's disease. Autophagy, 14(1), 147-149. [Link]

-

Javanainen, M., et al. (2020). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Journal of the American Chemical Society, 142(26), 11493-11502. [Link]

-

Misu, Y., & Goshima, Y. (2019). l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson's Disease. Frontiers in Neuroscience, 13, 1055. [Link]

-

Zakharov, A. V., et al. (2015). Dopamine and paraquat enhance α-synuclein-induced alterations in membrane conductance. FEBS Letters, 589(19 Pt B), 2685-2692. [Link]

-

Goldstein, D. B. (1984). THE EFFECTS OF DRUGS ON MEMBRANE FLUIDITY. Annual Review of Pharmacology and Toxicology, 24(1), 43-64. [Link]

-

Ewert, K., et al. (2000). Biophysical and lipofection studies of DOTAP analogs. Journal of Controlled Release, 65(1-2), 213-225. [Link]

-

Dorszewska, J., et al. (2013). Molecular Effects of L-dopa Therapy in Parkinson's Disease. Current Genomics, 14(1), 69-79. [Link]

-

Lee, J. C., et al. (2013). Dopamine prevents lipid peroxidation-induced accumulation of toxic α-synuclein oligomers by preserving autophagy-lysosomal function. Frontiers in Aging Neuroscience, 5, 23. [Link]

-

Caridade, M., et al. (2022). Liposomes as Biomembrane Models: Biophysical techniques for Drug-Membrane Interaction Studies. Pharmaceutics, 14(1), 163. [Link]

-

Shvets, V. I., et al. (1998). Liposomes containing dopamine entrapped in response to transmembrane ammonium sulfate gradient as carrier system for dopamine delivery into the brain of parkinsonian mice. Journal of Drug Targeting, 5(5), 333-340. [Link]

-

Gnanalingham, K. K., et al. (2010). Dopamine transporter binding is unaffected by L-DOPA administration in normal and MPTP-treated monkeys. PLoS One, 5(11), e14053. [Link]

-

Lasic, D. D. (2002). Biophysical Aspects of Using Liposomes as Delivery Vehicles. Journal of Liposome Research, 12(1-2), 1-8. [Link]

-

Eskow Jaunarajs, K. L., et al. (2010). l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells. Neuropharmacology, 58(4-5), 780-788. [Link]

-

Kumar, A., et al. (2025). On Levodopa Interactions with Brain Disease Amyloidogenic Proteins at the Nanoscale. ACS Omega. [Link]

-

Devos, D., et al. (2020). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. International Journal of Molecular Sciences, 21(1), 34. [Link]

-

Giannopoulos, S., et al. (2021). A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation. International Journal of Molecular Sciences, 22(11), 5624. [Link]

-

Cenci, M. A., & Björklund, A. (2023). Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression. Journal of Parkinson's Disease, 13(s1), S15-S27. [Link]

-

Neuroscientifically Challenged. (2020, March 11). 2-Minute Neuroscience: L-DOPA [Video]. YouTube. [Link]

-

Julien, C., et al. (2023). Leveraging Plasma Membrane Repair Therapeutics for Treating Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(12), 10324. [Link]

Sources

- 1. The role of L-DOPA in neurological and neurodegenerative complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Frontiers | l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson’s Disease [frontiersin.org]

- 6. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

- 10. Strong preferences of dopamine and l-dopa towards lipid head group: importance of lipid composition and implication for neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Location of dopamine in lipid bilayers and its relevance to neuromodulator function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of dopamine HCl on structural parameters of bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Dopamine prevents lipid peroxidation-induced accumulation of toxic α-synuclein oligomers by preserving autophagy-lysosomal function [frontiersin.org]

- 17. Copper-mediated DNA damage by the neurotransmitter dopamine and L-DOPA: A pro-oxidant mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. First Experimental Evidence of Dopamine Interactions with Negatively Charged Model Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Biophysical and lipofection studies of DOTAP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interaction of human substantia nigra neuromelanin with lipids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Neuromelanin organelles are specialized autolysosomes that accumulate undegraded proteins and lipids in aging human brain and are likely involved in Parkinson's disease [iris.cnr.it]

The Mechanistic Blueprint of 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA): From Biophysics to mTOR Signaling and LNP Formulation

As a Senior Application Scientist navigating the complex landscape of lipid signaling and nanoparticle formulation, I frequently encounter a critical misunderstanding: treating all lipids merely as structural inert building blocks. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt—commonly known as 18:1 PA or DOPA—shatters this paradigm. It is not just a structural component; it is a highly active, pleiotropic lipid second messenger and a potent biophysical membrane modifier.

This whitepaper dissects the dual nature of 18:1 PA. We will explore the fundamental causality behind its biophysical behavior, decode its specific activation of the mTORC1 signaling cascade, and outline self-validating protocols for its application in next-generation Lipid Nanoparticle (LNP) drug delivery systems.

Biophysical Causality: The "Umbrella Model" and Membrane Curvature

To understand the biological function of 18:1 PA, we must first examine its molecular geometry. 18:1 PA consists of a glycerol backbone, two oleic acid (18:1) tails, and a simple phosphomonoester headgroup[1].

The causality of its unique behavior lies in the cis-double bonds located at the C9 position of the oleoyl chains. These double bonds introduce a rigid 30-degree kink, significantly expanding the cross-sectional area of the hydrophobic tail region. In stark contrast, the phosphate headgroup is exceptionally small. This geometric mismatch creates a conical lipid shape , which forces the lipid bilayer to adopt a negative spontaneous curvature[2].

According to the "Umbrella Model" of lipid packing, the small headgroup of 18:1 PA cannot fully shield its bulky, kinked hydrophobic tails from the aqueous environment. Consequently, neighboring lipids (like phosphatidylcholine) must stretch to cover this gap[1]. When local concentrations of 18:1 PA increase, this packing defect exposes the highly charged phosphate headgroup to the cytosol, acting as a highly accessible docking site for peripheral membrane proteins.

Furthermore, 18:1 PA operates via a Hydrogen Bond Switch Mechanism . At physiological pH, the phosphate group carries a charge of -1. However, when a protein containing basic amino acid residues (Arginine/Lysine) approaches, it forms a hydrogen bond with the phosphate. This interaction lowers the pKa of the lipid, causing it to release a second proton and assume a -2 charge, effectively locking the effector protein to the membrane via enhanced electrostatic attraction[2].

Biochemical Signaling: The 18:1 PA - mTORC1 Axis

The biophysical exposure of the 18:1 PA headgroup is the exact prerequisite for its most famous biochemical role: the direct activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1)[3].

While saturated phosphatidic acids (like 16:0 PA) often fail to activate mTOR, unsaturated species like 18:1 PA are potent activators[4]. The causality is strictly biophysical: the rigid packing of saturated chains prevents the necessary headgroup exposure required for mTOR binding.

When 18:1 PA is generated at the lysosomal membrane (often via Phospholipase D activity), its exposed headgroup binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR. This binding event allosterically stimulates mTORC1's kinase activity, leading to the phosphorylation of downstream targets such as p70 S6 Kinase (S6K) and 4E-BP1, driving cellular growth, proliferation, and metabolic shifts[3].

Mechanistic pathway of 18:1 PA-driven mTORC1 activation via membrane biophysics.

Applications in Advanced Formulation: LNPs and Liposomes

In drug development, the unique properties of 18:1 PA are leveraged to engineer targeted Lipid Nanoparticles (LNPs). Traditionally, LNPs utilize neutral helper lipids like DOPE or DOPC. However, substituting these with anionic 18:1 PA fundamentally alters the in vivo identity of the nanoparticle.

When 18:1 PA is incorporated into an LNP formulation, it imparts a net negative surface charge. Upon intravenous administration, this anionic surface recruits a distinct corona of serum proteins compared to neutral or cationic LNPs. This specific opsonization pattern shifts the biodistribution away from the liver (hepatotropism) and actively targets the LNPs to the spleen , making 18:1 PA an invaluable tool for developing mRNA vaccines targeting splenic immune cells (e.g., dendritic cells and macrophages)[5].

Quantitative Lipid Comparison

To guide formulation decisions, the following table synthesizes the structural and functional differences between 18:1 PA and other common lipids:

| Lipid Species | Acyl Chains | Molecular Geometry | Net Charge (pH 7.4) | mTORC1 Activation | Primary Formulation Application |

| 18:1 PA (DOPA) | Unsaturated (Kinked) | Conical | -1 to -2 | High | Spleen-targeted LNPs, Fusogenic Liposomes |

| 16:0 PA (DPPA) | Saturated (Straight) | Cylindrical | -1 to -2 | Low / Inhibitory | Rigid liposome stabilization |

| 18:1 PC (DOPC) | Unsaturated (Kinked) | Cylindrical | Zwitterionic (0) | None | General structural helper lipid |

| DOPE | Unsaturated (Kinked) | Highly Conical | Zwitterionic (0) | None | Endosomal escape (Hexagonal phase transition) |

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows include internal controls to validate causality. Below are two field-proven protocols utilizing 18:1 PA.

Protocol A: In Vitro Validation of 18:1 PA-Induced mTORC1 Activation

This protocol isolates the effect of exogenous 18:1 PA on mTOR signaling, using pharmacological controls to prove the signal is mTOR-dependent.

-

Cell Preparation & Starvation: Seed HEK293T cells in 6-well plates. Once at 80% confluency, wash twice with PBS and incubate in serum-free, leucine-free DMEM for 2 hours. Causality: Starvation silences endogenous growth factor signaling and basal PLD-derived PA production[3].

-

Liposome Preparation: Dry 18:1 PA (chloroform stock) under a nitrogen stream. Resuspend in sterile PBS to 1 mM and sonicate in a water bath for 15 minutes to form unilamellar vesicles.

-

Inhibitor Pre-treatment (The Negative Control): Pre-treat one well with 20 nM Rapamycin (a specific mTORC1 inhibitor) for 30 minutes prior to lipid addition.

-

Lipid Stimulation: Add 18:1 PA liposomes to the cells at a final concentration of 100 μM. Incubate for 30 minutes at 37°C.

-

Harvest & Western Blot: Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform SDS-PAGE and immunoblot for Phospho-p70 S6 Kinase (Thr389) and total S6K.

-

Validation Check: A successful assay will show a robust p-S6K band in the 18:1 PA treated cells, which is completely abolished in the Rapamycin pre-treated well, confirming the mechanism of action.

Protocol B: Formulation of Spleen-Tropic 18:1 PA LNPs

This protocol describes the microfluidic assembly of mRNA-loaded LNPs utilizing 18:1 PA as the active helper lipid[5].

-

Aqueous Phase Preparation: Dilute Firefly Luciferase mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.2 mg/mL.

-

Organic Phase Preparation: In ethanol, dissolve the lipid mixture: Ionizable Lipid / Cholesterol / 18:1 PA / PEG-Lipid at a molar ratio of 50:22.5:26:1.5. Note: The high concentration of 18:1 PA is critical for the anionic shift[5].

-

Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Organic) with a total flow rate of 12 mL/min. This rapid mixing triggers nanoprecipitation.

-

Dialysis & Quality Control: Dialyze the formulation against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

-

Validation (DLS): Measure the size and zeta potential using Dynamic Light Scattering. The self-validating metric here is the Zeta Potential: it must read negative (e.g., -10 to -25 mV) at pH 7.4 to confirm the surface presentation of the 18:1 PA phosphate headgroups.

Microfluidic workflow for 18:1 PA-doped LNP formulation and validation.

References

- Source: National Institutes of Health (NIH)

- Phosphatidic acid – a simple phospholipid with multiple faces Source: Frontiers Publishing Partnerships URL

- Source: ACS Publications (The Journal of Physical Chemistry B)

- Optical Control of Phosphatidic Acid Signaling Source: ACS Central Science URL

- Source: PubMed Central (PMC)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]

- 3. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights into DOPA Lipid Headgroup Interactions: A Technical Guide for Nanocarrier and Drug Development

As a Senior Application Scientist, understanding the biophysical behavior of lipid headgroups is not merely an academic exercise—it is the foundational step in rational drug design, protein recruitment profiling, and lipid nanoparticle (LNP) engineering. Dioleoylphosphatidic acid (DOPA) is a uniquely potent anionic phospholipid. Unlike other structural lipids, the phosphatidic acid (PA) headgroup acts as a dynamic biosensor, altering its ionization state in response to its microenvironment and specific protein interactions.

This whitepaper dissects the physicochemical properties of the DOPA headgroup, explains the causality behind its protein-binding mechanisms, and provides a self-validating experimental framework for quantifying these interactions.

Physicochemical Architecture of the DOPA Headgroup

The Umbrella Model and Membrane Condensation

DOPA consists of two bulky oleoyl acyl chains and a remarkably small phosphomonoester headgroup, giving the molecule a pronounced conical geometry. When incorporated into a bilayer with cylindrical lipids like Dioleoylphosphatidylcholine (DOPC), the membrane undergoes structural reorganization governed by the "Umbrella Model"[1].

Because the small DOPA headgroup cannot adequately shield its own hydrophobic tails from the aqueous phase, the larger phosphocholine headgroups of adjacent DOPC molecules tilt to cover the DOPA molecules. This shielding effect forces the lipid acyl chains to increase their order and pack more tightly, leading to measurable membrane condensation1[1]. For LNP developers, this means that titrating DOPA into a formulation will directly increase membrane rigidity and reduce water penetration.

Ionization Profile and the Electrostatic-Hydrogen Bond Switch

The most critical feature of DOPA is its ionization profile. The first pKa of the PA headgroup is ~3.0, but the second pKa (pKa2) lies precisely near physiological pH, ranging from 7.4 to 7.92[2]. Consequently, at pH 7.4, DOPA exists in a delicate equilibrium between a monoanionic (-1) and dianionic (-2) state[3].

This equilibrium is the basis for the Electrostatic-Hydrogen Bond Switch mechanism. When a peripheral membrane protein containing basic amino acid residues (e.g., Lysine, Arginine) approaches, it donates a hydrogen bond to the DOPA phosphomonoester. This intermolecular hydrogen bonding withdraws electron density from the phosphate oxygen, destabilizing the remaining proton. The pKa2 drops instantly, forcing proton dissociation 4[4]. The DOPA lipid transitions to a fully -2 charged state, locking the protein to the membrane via a high-affinity electrostatic anchor.

Caption: Electrostatic-hydrogen bond switch mechanism for DOPA protein recruitment.

Quantitative Data Summary

To rationalize lipid selection in assay design, the thermodynamic and structural properties of DOPA must be compared against standard structural and anionic lipids.

| Lipid Species | Headgroup Type | Net Charge (pH 7.4) | pKa2 | Molecular Geometry | H-Bonding Capability |

| DOPA | Phosphatidic Acid | -1 to -2 | ~7.4 - 7.9 | Conical | Donor & Acceptor |

| DOPC | Phosphocholine | 0 (Zwitterionic) | N/A | Cylindrical | Acceptor Only |

| DOPE | Phosphatidylethanolamine | 0 (Zwitterionic) | ~9.0 | Conical | Donor & Acceptor |

| DOPS | Phosphatidylserine | -1 | >10 | Cylindrical | Donor & Acceptor |

Experimental Methodologies: Self-Validating ITC Protocol

Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying lipid-protein interactions because it directly measures the thermodynamics of binding (ΔG, ΔH, ΔS, and Kd) without the steric hindrance of fluorescent tags5[5].

However, titrating highly charged liposomes is prone to artifacts. The following protocol is engineered with strict causality and built-in self-validation to ensure data integrity6[6].

Step-by-Step Methodology

1. Liposome Preparation (LUVs):

-

Action: Prepare Large Unilamellar Vesicles (LUVs) composed of 20 mol% DOPA and 80 mol% DOPC in chloroform. Dry under nitrogen, hydrate in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), and extrude 11 times through a 100 nm polycarbonate membrane.

-

Causality: Pure DOPA forms unstable, highly negatively curved structures. DOPC acts as a cylindrical matrix, stabilizing the bilayer via the Umbrella Model. We use 100 nm LUVs rather than SUVs (<50 nm) because extreme membrane curvature artificially alters lipid packing and headgroup presentation.

2. Thermal Equilibration & Degassing:

-

Action: Degas both the LUV suspension and the target protein solution under vacuum for 10 minutes prior to loading. Equilibrate the ITC cell to exactly 25 °C.

-

Causality: Micro-bubbles formed during titration cause massive thermal artifacts, completely invalidating the integration of injection peaks.

3. The Titration Phase:

-

Action: Load the target protein (e.g., 10-20 µM) into the sample cell (200 µL) and the DOPA/DOPC LUVs (e.g., 2.5 mM total lipid) into the syringe. Titrate LUVs into the protein using 1.5 µL injections spaced 180 seconds apart, stirring at 750-1000 rpm[6].

-

Causality: We titrate liposomes into protein (not vice versa) to prevent localized protein aggregation at the injection tip and to maintain an excess of lipid binding sites, which is required to accurately determine the binding stoichiometry (n). The high stirring speed prevents liposome settling without causing shear-induced vesicle rupture.

4. Self-Validation (Heat of Dilution Control):

-

Action: Perform a parallel titration of the identical LUV suspension into a cell containing only buffer. Subtract these heat values from the main run.

-

Causality: This is the critical self-validating step. If the heat of dilution is non-constant or exhibits large exothermic/endothermic drifts, it indicates that the LUVs are undergoing spontaneous fusion, restructuring, or aggregation upon dilution. If this control fails, the binding isotherm is invalid.

Caption: Self-validating ITC workflow for quantifying DOPA-protein thermodynamics.

Implications for Lipid Nanoparticle (LNP) Engineering

In the context of drug delivery, DOPA is not merely a structural component; it is an active participant in phase behavior. The electrostatic interactions between the negatively charged DOPA headgroup and positively charged entities (such as cationic peptides or APIs) directly influence the phase stability of the lipid matrix.

For instance, the binding of positively charged peptides to DOPA-containing membranes can induce a rapid phase transition from a Q229 cubic phase to a Q230 cubic phase due to electrostatic screening and a subsequent decrease in water content within the lipid cylinders7[7]. By precisely titrating DOPA into LNP formulations, developers can engineer nanocarriers that undergo targeted structural transitions upon encountering specific intracellular pH environments or basic protein clusters, thereby facilitating endosomal escape and controlled payload release.

References

-

Kooijman, E. E., et al. "Hydrogen bonding increases the charge of phosphatidic acid (PA) and lysophosphatidic acid (LPA)." ResearchGate. 2

-

"Effect of Phosphatidic Acid on Biomembrane: Experimental and Molecular Dynamics Simulations Study." ACS Publications. 1

-

"Phosphatidic acid – a simple phospholipid with multiple faces." Biblioteka Nauki. 4

-

"Localized proton microcircuits at the biological membrane–water interface." PMC. 3

-

"Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers." MDPI.5

-

"Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin." PMC. 6

-

"Effect of Positively Charged Short Peptides on Stability of Cubic Phases of Monoolein/Dioleoylphosphatidic Acid Mixtures." ACS Publications. 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Localized proton microcircuits at the biological membrane–water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. mdpi.com [mdpi.com]

- 6. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Physical Properties and Formulation Dynamics of DOPA Sodium Salt: A Technical Whitepaper

Executive Summary

In pharmaceutical sciences and nanomedicine, the nomenclature "DOPA sodium salt" refers to two distinct, highly critical compounds: Dioleoylphosphatidic acid sodium salt (Lipid DOPA-Na) , an anionic phospholipid essential for lipid nanoparticle (LNP) stabilization, and L-DOPA sodium salt (Levodopa-Na) , a highly soluble prodrug formulation used in neuropharmacology. This whitepaper provides an in-depth technical analysis of the physical properties, phase behaviors, and formulation methodologies for both compounds, empowering researchers to optimize drug delivery systems and structural biology workflows.

Molecular Disambiguation & Structural Overview

To ensure scientific precision, it is imperative to distinguish between the two chemical entities sharing this acronym:

-

Lipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt): A structural phospholipid featuring two unsaturated oleoyl tails and a highly charged, minimal-footprint phosphate headgroup. It is a cornerstone excipient in the engineering of stimuli-responsive liposomes and the stabilization of cubic lipid phases.

-

Small Molecule L-DOPA-Na (Sodium Levodopa): The sodium salt of the dopamine precursor 3,4-dihydroxyphenylalanine. It is utilized primarily to overcome the severe aqueous solubility limitations of the free base form in Parkinson's disease therapeutics.

Quantitative Data Summary: Comparative Physical Properties

| Physical Property | Lipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate) | L-DOPA-Na (Levodopa Sodium Salt) |

| Molecular Weight | 722.98 g/mol | 219.17 g/mol |

| Chemical Role | Anionic Phospholipid / LNP Excipient | Dopamine Precursor / Prodrug |

| Aqueous Solubility | Forms liposomes/micelles; insoluble as a free monomer | Highly soluble (>100 mg/mL), compared to ~1.65 mg/mL for free base |

| Charge Profile | Highly negative (Phosphate headgroup, pKa ~1.5 and 7.5) | Zwitterionic backbone, deprotonated catechol at high pH |

| Primary Application | Radiosensitizer coating, LDH nanoparticle stabilization | Parkinson's disease continuous infusion therapies |

| Oxidative Stability | Stable under inert gas; unsaturated tails prone to lipid peroxidation | Highly unstable; rapidly oxidizes to melanin-like polymers in moisture/air |

Physical Chemistry of Lipid DOPA-Na (1,2-Dioleoyl-sn-glycero-3-phosphate)

Amphiphilic Geometry and Phase Behavior

Lipid DOPA-Na possesses a unique critical packing parameter (CPP). Its bulky di-acyl hydrophobic tail combined with a relatively small phosphate headgroup gives the molecule a conical geometry (CPP > 1). When dispersed in aqueous media, pure DOPA-Na favors the formation of inverse hexagonal ( HII ) phases. However, its true utility lies in its behavior within lipid mixtures.

When DOPA-Na is mixed with Monoolein (MO) at a 10% molar ratio, the strong electrostatic repulsion between the anionic phosphate headgroups forces the hydration layers to expand. Causality: This charge repulsion overrides the natural tendency of MO to form bicontinuous cubic phases, instead stabilizing a highly swollen lamellar ( Lα ) phase 1.

Electrostatic Triggering of Cubic Phases

The Lα phase of DOPA/MO mixtures is highly responsive to polycations. The introduction of positively charged peptides (such as poly-L-lysine) results in electrostatic binding to the DOPA-Na headgroups. This binding neutralizes the membrane charge, drastically reducing the effective headgroup area. Consequently, the membrane undergoes a rapid self-assembly phase transition from the Lα phase to the Q229 (Im3m space group) and eventually the Q230 (Ia3d space group) bicontinuous cubic phases 1.

Phase transition mechanism of DOPA/MO membranes driven by electrostatic peptide interactions.

Nanoparticle Surface Stabilization

Beyond phase behavior, DOPA-Na is a premier coating agent for inorganic nanoparticles. For instance, Layered Double Hydroxide (LDH) nanoparticles inherently possess a strong positive surface charge (+39 mV), which leads to rapid systemic clearance and toxicity. By coating LDHs with DOPA-Na and PEGylated lipids, the anionic phosphate groups electrostatically anchor to the LDH core 2. This creates a biomimetic core-shell structure that prevents endolysosomal degradation. Similarly, DOPA-Na is utilized to coat hafnium-based nanoscale coordination polymers acting as radiosensitizers 3.

Physical Properties of L-DOPA Sodium Salt (Neuropharmacology)

Levodopa is an amino acid precursor of dopamine that crosses the blood-brain barrier, making it the gold standard for Parkinson's disease management 4.

Solubility Dynamics

The free base form of L-DOPA crystallizes as colorless needles and is practically insoluble in ethanol, with an aqueous solubility of only ~1.65 mg/mL at 25°C 5. To formulate L-DOPA for continuous subcutaneous infusion (which requires high drug concentrations in small volumes), it is converted into a sodium or hydrochloride salt. Causality: The ionization of the molecule disrupts the highly stable intermolecular hydrogen-bonding network of the crystal lattice, drastically lowering the thermodynamic barrier to solvation and increasing the dissolution rate 5.

Oxidative Instability

While the sodium salt solves the solubility issue, it introduces severe chemical instability. In the presence of moisture, L-DOPA is rapidly oxidized by atmospheric oxygen, darkening as it polymerizes into melanin-like structures 6. Causality: The alkaline microenvironment created by the sodium salt accelerates the deprotonation of the catechol hydroxyl groups. The resulting phenoxide ions are highly electron-rich and extremely susceptible to auto-oxidation. Therefore, aqueous formulations of L-DOPA-Na strictly require the co-formulation of sacrificial antioxidants (e.g., sodium ascorbate) and nitrogen purging.

Experimental Protocols

Protocol 1: Preparation and Phase Transition Analysis of DOPA/MO Cubic Phases

This protocol details the generation of stimuli-responsive cubic phases using Lipid DOPA-Na.

-

Lipid Mixing: Combine Monoolein and DOPA-Na at a 90:10 molar ratio in a glass vial using HPLC-grade chloroform as the solvent.

-

Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film. Causality: Transfer the vial to a vacuum desiccator for a minimum of 12 hours. Complete removal of trace chloroform is mandatory; residual solvent acts as a plasticizer, artificially lowering the phase transition temperature and invalidating subsequent X-ray diffraction data.

-

Hydration: Hydrate the lipid film with 10 mM PIPES buffer adjusted to pH 7.0. Vortex vigorously. The pH must be maintained above the pKa2 of DOPA-Na to ensure the phosphate group remains fully ionized, maximizing electrostatic repulsion.

-

Peptide Introduction: Titrate poly-L-lysine (or a similar polycation) into the dispersion.

-

Validation Checkpoint (SAXS): Analyze the sample using Small-Angle X-ray Scattering (SAXS). The successful transition from Lα to the Q229 cubic phase is self-validated by the appearance of Bragg peaks with spacing ratios of 2:4:6:8 .

Protocol 2: Formulation of DOPA-Coated LDH Nanoparticles

This workflow describes the electrostatic coating of inorganic cores with DOPA-Na.

-

Core Synthesis: Synthesize bare Layered Double Hydroxide (LDH) nanoparticles via standard coprecipitation.

-